4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine
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Description
4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine is a chemical compound with the molecular formula C14H15NOS and a molecular weight of 245.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine consists of a thiophene ring with two methyl groups at the 4 and 5 positions, an amine group at the 2 position, and a 4-methylbenzoyl group at the 3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine are not extensively documented in the literature. It is known that the compound has a molecular weight of 245.34 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Chemical Properties
4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine is a compound belonging to a broader class of benzo[b]thiophen derivatives, which have been extensively studied for their chemical properties and reactions. The synthesis and reactions of similar compounds provide insights into the properties of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine. For instance, Chapman et al. (1971) explored the synthesis of various substituted amines and thiouronium salts derived from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate (Chapman, Clarke, Gore, & Sharma, 1971). Such research highlights the synthetic versatility of benzo[b]thiophen derivatives, suggesting potential applications in developing novel compounds with tailored chemical properties.
Pharmacological Aspects
While specific pharmacological applications of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine are not directly addressed in available literature, studies on related benzo[b]thiophen derivatives indicate their potential in pharmacology. For example, Chapman et al. (1972) synthesized the sulphur analogue of psilocin, a known hallucinogen, from a benzo[b]thiophen derivative (Chapman, Scrowston, & Sutton, 1972). This suggests that derivatives of benzo[b]thiophen, such as 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine, could be explored for their psychoactive properties or as leads in the development of new pharmacologically active molecules.
Potential in Material Science
The chemical reactivity of benzo[b]thiophen derivatives makes them candidates for applications in material science. Guerrera et al. (1995) described the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, revealing novel aromatic nucleophilic substitution reactions (Guerrera, Salerno, Lamartina, & Spinelli, 1995). This kind of reactivity could be harnessed in the synthesis of novel materials or in the functionalization of surfaces.
properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-8-4-6-11(7-5-8)13(16)12-9(2)10(3)17-14(12)15/h4-7H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLPGBYZTLBBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC(=C2C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine |
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